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Compound of Interest

Compound Name:
6-chloro-2-(3-methylphenyl)-4H-

chromen-4-one

CAS No.: 2173646-92-7

Cat. No.: B2901123

Get Quote

Part 1: Executive Summary
The incorporation of a chlorine atom at the C6 position of the flavone (2-phenylchromen-4-one)

scaffold represents a critical bioisosteric modification in drug discovery. Unlike the parent

flavone, 6-chloroflavone derivatives exhibit distinct physicochemical behaviors driven by the

electron-withdrawing nature and lipophilic contribution of the halogen.

This guide analyzes the physicochemical determinants of these derivatives, specifically

focusing on their lipophilicity-solubility balance, electronic distribution, and solid-state packing.

We explore how the 6-chloro substitution modulates metabolic stability by blocking the C6

oxidation site—a common metabolic "soft spot"—and alters binding affinity at the

benzodiazepine site of the GABA-A receptor.

Part 2: Molecular Architecture & Electronic Effects
The physicochemical identity of 6-chloroflavone is defined by the interplay between the

benzopyrone core and the C6-chlorine substituent.
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Electronic Distribution and Dipole Moments
The chlorine atom exerts a dual electronic effect:

Inductive Effect (-I): The electronegative chlorine (

) pulls electron density through the

-framework, deactivating the A-ring.

Mesomeric Effect (+M): Lone pair donation into the

-system is present but weaker than the inductive withdrawal, resulting in a net deactivation of
the A-ring.

Dipole Vector Analysis: The parent flavone possesses a significant dipole moment (~4.0 D)

directed primarily towards the carbonyl oxygen (C4=O). The C6-Cl bond creates a secondary

dipole vector pointing away from the ring system.

Result: The vector addition results in a modified molecular dipole, altering the compound's

solvation energy and orientation in active sites (e.g., GABA-A receptor pockets).

Structural Planarity
Flavones are generally planar, facilitating intercalation and

-stacking. The C6-chloro substituent is sterically compact (Van der Waals radius ~1.75 Å)
compared to methyl or bromo groups, allowing the molecule to retain planarity. This
preservation of planarity is crucial for maintaining intermolecular

-

stacking in the solid state, which directly correlates to high melting points and poor aqueous
solubility.

Part 3: Physicochemical Core Data
The following data aggregates experimental and high-fidelity predicted values for the core

scaffold (6-chloroflavone) and key hydroxylated derivatives.
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Lipophilicity and Solubility Profile
Table 1: Physicochemical Parameters of 6-Chloroflavone Derivatives

Property
6-
Chloroflavone
(Core)

6-Chloro-3-
hydroxyflavon
e

6-Chloro-7-
hydroxyflavon
e

Biological
Implication

Molecular Weight 256.68 g/mol 272.68 g/mol 272.68 g/mol
Small molecule,

CNS penetrant

LogP (Oct/Water) 4.6 ± 0.2 3.8 ± 0.3 3.5 ± 0.3

High

permeability;

BBB crossing

TPSA (Å²) 30.2 50.4 50.4
< 90 Å² favors

BBB penetration

Aqueous

Solubility

< 0.05 mg/mL

(Poor)
~0.1 mg/mL ~0.2 mg/mL

Formulation

challenge;

requires co-

solvents

pKa (Acidic) N/A (No acidic H) 9.2 (3-OH) 7.4 (7-OH)

Ionization state

at physiological

pH

Melting Point 183-185 °C 198-200 °C > 200 °C

High crystallinity

indicates stable

lattice

Technical Insight: The high LogP (4.6) of the core scaffold suggests rapid passive diffusion

across the Blood-Brain Barrier (BBB), but also a high risk of non-specific protein binding.

Introduction of a hydroxyl group (LogP < 4.0) improves the solubility profile while maintaining

CNS activity.

Solubility in Organic Solvents
For stock solution preparation, aqueous buffers are unsuitable.
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DMSO: > 30 mg/mL (Recommended for biological assays)

Ethanol: ~10-15 mg/mL (Temperature dependent)

PEG-400: Soluble (Used for in vivo formulation)

Part 4: Biological Interface (ADME & SAR)
Metabolic Stability (The C6 Blockade)
In unsubstituted flavones, the C6 position is a primary site for oxidative metabolism

(hydroxylation) by Cytochrome P450 isoforms (CYP1A1, CYP1A2).

Mechanism: The C6-Cl atom sterically and electronically blocks this position.

Outcome: This "metabolic blockade" extends the half-life (

) of the molecule compared to the parent flavone, forcing metabolism to occur at less
favorable positions (e.g., C4' or C3').

GABA-A Receptor Modulation
The 6-chloro substituent is a critical determinant of efficacy at the benzodiazepine binding site.

6-Chloroflavone: Acts as a neutralizing modulator (antagonist) or weak partial agonist. It

binds with high affinity but does not significantly trigger the conformational change required

for chloride channel opening.

6-Bromoflavone: Acts as a positive allosteric modulator.

Causality: The difference in atomic volume (Cl vs. Br) suggests that the binding pocket has a

specific steric requirement for activation; Chlorine is "too small" to fully engage the activation

trigger, whereas Bromine fills the pocket optimally.

Part 5: Visualization & Workflows
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the C6-substituent dictates the pharmacological outcome

at the GABA-A receptor.
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Figure 1: SAR Logic of C6-Halogenation in Flavone Derivatives at GABA-A Receptor
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Figure 1: SAR Logic of C6-Halogenation in Flavone Derivatives at GABA-A Receptor

Synthesis Workflow (Baker-Venkataraman
Rearrangement)
This protocol describes the standard synthesis route for 6-chloroflavone.
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Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Pathway
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Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Pathway
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Part 6: Experimental Protocols
Synthesis of 6-Chloroflavone (Lab Scale)
Objective: Synthesize high-purity 6-chloroflavone for physicochemical characterization.

Acetylation: React 4-chlorophenol (0.1 mol) with acetic anhydride (0.12 mol) using sodium

acetate catalyst. Reflux for 2 hours. Pour into ice water, extract organic layer.

Fries Rearrangement: Treat the ester with anhydrous

(0.15 mol) at 120°C for 1 hour. Quench with HCl/Ice. Recrystallize from ethanol to obtain 5-
chloro-2-hydroxyacetophenone.

Esterification: React the acetophenone with benzoyl chloride in dry pyridine (60°C, 1 hour).

Cyclization (Baker-Venkataraman): Treat the resulting ester with KOH in pyridine/glycerol at

80°C. Acidify with acetic acid to precipitate the 1,3-diketone. Cyclize by refluxing in glacial

acetic acid with catalytic

.

Purification: Recrystallize from Ethanol/DMSO (9:1). Yields white/pale-yellow needles (MP:

183-185°C).

Lipophilicity Determination (Shake-Flask Method)
Objective: Determine experimental LogP.

System: n-Octanol / Phosphate Buffer (pH 7.4).

Protocol:

Saturate n-octanol with buffer and vice-versa for 24 hours.

Dissolve 6-chloroflavone in the water-saturated octanol phase (~1 mg/mL).

Mix with buffer-saturated water (1:1 ratio) in a shake flask.

Shake for 4 hours at 25°C; centrifuge to separate phases.
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Measure concentration in both phases using UV-Vis spectrophotometry (

nm).

Calculate:

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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